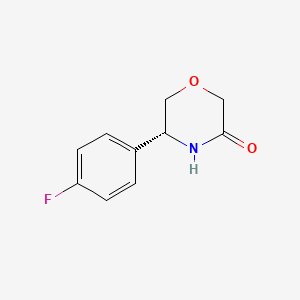

(R)-5-(4-fluoro-phenyl)-morpholin-3-one

Description

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

(5R)-5-(4-fluorophenyl)morpholin-3-one |

InChI |

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1 |

InChI Key |

DGZJMYVFCAVJPP-VIFPVBQESA-N |

Isomeric SMILES |

C1[C@H](NC(=O)CO1)C2=CC=C(C=C2)F |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Morpholin-3-one vs. Morpholin-2-one Derivatives

- (3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one (GF52263): This compound features a morpholin-2-one core (ketone at position 2) with bulky alkyl substituents (butyl, methyl) at position 3.

- 4-Phenylmorpholin-3-one: Synthesized via nitration and reduction of 2-(phenylamino)ethanol derivatives, this compound shares the morpholin-3-one core but lacks the 4-fluoro substituent. The absence of fluorine reduces electronegativity and may alter metabolic stability .

Oxazolidinone vs. Morpholinone Derivatives

- (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (PNU-100440): Replaces the morpholinone with an oxazolidinone ring, introducing a hydroxymethyl group. Oxazolidinones are known for antibacterial activity, suggesting divergent therapeutic applications compared to morpholinones .

- Rivaroxaban Intermediate (4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one): Combines morpholin-3-one with an oxazolidinone-aminomethyl group. This structure is pivotal in Rivaroxaban, a direct Factor Xa inhibitor, highlighting the pharmacological relevance of morpholinone-oxazolidinone hybrids .

Substituent Modifications

Halogenated Phenyl Groups

- Molecular weight: 245.20 .

- (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one : Bromine adds steric bulk and polarizability, which may improve binding affinity but reduce solubility. The hydroxymethyl group introduces additional hydrogen-bonding sites .

Amino and Nitro Derivatives

- 4-(4-Aminophenyl)morpholin-3-one: The amino group enhances solubility (via protonation at physiological pH) and serves as a handle for further functionalization. However, it may increase susceptibility to oxidative metabolism .

- 4-(4-Nitrophenyl)morpholin-3-one: The nitro group is a strong electron-withdrawing substituent, often used as a precursor for amino derivatives. It confers higher reactivity but lower stability under reducing conditions .

Pharmacological and Physicochemical Properties

*Calculated based on molecular formula C₁₀H₁₀FNO₂.

Preparation Methods

Substrate Preparation

1-(4-Fluoro-phenyl)-5-morpholin-4-yl-pentane-1,5-dione is reduced using a ketoreductase (e.g., KRED-101) in a phosphate buffer system containing NADP+ and glucose dehydrogenase.

Reaction Conditions

Resolution of Racemates

Lipase-mediated resolution of (R,S)-5-(4-fluoro-phenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one in toluene with vinyl acetate achieves 99% ee for the (S)-enantiomer. To isolate the (R)-enantiomer, enantiocomplementary enzymes (e.g., Lipase PS-IM) or modified reaction temperatures (35–40°C) are employed.

Cyclization and Ring-Closing Methodologies

The formation of the morpholin-3-one ring is critical. Patent WO2019138362A1 describes coupling 4-nitrofluorobenzene with morpholin-2-one in N-methyl-pyrrolidone (NMP) using sodium hydride as a base. For fluorinated derivatives, this method is modified:

Coupling Reaction

Cyclization Conditions

Post-coupling, the nitro group is reduced to an amine, followed by acid-catalyzed cyclization:

-

Reduction : Hydrogenation at 50°C with Pd/C.

-

Cyclization : HCl in refluxing ethanol to form the morpholinone ring.

Chiral Auxiliary-Assisted Synthesis

Patent US20130172554A1 introduces a chiral epichlorohydrin route to rivaroxaban intermediates, applicable to (R)-5-(4-fluoro-phenyl)-morpholin-3-one.

Epoxide Ring-Opening

(R)-epichlorohydrin reacts with 4-(4-aminophenyl)morpholin-3-one in isopropyl alcohol, forming a chlorohydrin intermediate.

Cyclization to Oxazolidinone

The chlorohydrin undergoes base-mediated cyclization (NaOH, 25–30°C) to yield the oxazolidinone-morpholinone hybrid.

Comparative Analysis of Methodologies

| Method | Yield | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–90% | N/A | High | Moderate |

| Enzymatic Reduction | 70–75% | >99 | Moderate | High |

| Chiral Auxiliary | 65–70% | 99 | Low | Low |

Industrial-Scale Optimization

Solvent Selection

Q & A

Basic Research Question

- X-Ray Crystallography : Resolve absolute configuration using SHELXL/SHELXS programs for small-molecule refinement .

- LC-MS : Confirm molecular weight ([M+H]+ = ~250–260) and detect impurities (e.g., diastereomers or fluorophenyl degradation products) .

- NMR : Analyze H/C spectra for fluorophenyl (δ 7.2–7.4 ppm) and morpholinone carbonyl (δ 170–175 ppm) signals .

Q. Example :

How can researchers design mechanistic studies to elucidate the biological activity of (R)-5-(4-fluoro-phenyl)-morpholin-3-one?

Advanced Research Question

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like COX-2 or cannabinoid receptors, based on structural analogs (e.g., triazole COX-2 inhibitors) .

- Enzyme Assays : Measure IC values against recombinant enzymes (e.g., fluorometric assays for kinase inhibition).

- Metabolic Stability : Radiolabeling (e.g., C) to track in vitro/in vivo metabolism .

How should contradictory data between synthetic yields and analytical purity be resolved?

Advanced Research Question

- Root-Cause Analysis : Compare HPLC purity (e.g., >95% vs. <90%) with reaction conditions (e.g., temperature, catalyst loading). For example, microwave synthesis may improve purity over conventional methods .

- Validation : Cross-check with multiple techniques (e.g., LC-MS vs. F NMR) to confirm impurities .

What strategies ensure high enantiomeric purity during scale-up synthesis?

Advanced Research Question

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to separate (R)- and (S)-enantiomers.

- Dynamic Kinetic Resolution : Employ enzymes or chiral catalysts to suppress racemization during prolonged reactions .

How can researchers troubleshoot low yields in the final cyclization step of morpholin-3-one synthesis?

Advanced Research Question

- Optimize Reaction Conditions : Test solvents (e.g., THF vs. DMF), temperatures (70°C vs. RT), and catalysts (e.g., Pd/C for deprotection) .

- Intermediate Stability : Protect sensitive groups (e.g., Boc protection of amines) to prevent side reactions .

What computational tools are suitable for modeling the conformational flexibility of (R)-5-(4-fluoro-phenyl)-morpholin-3-one?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate solvated structures in GROMACS to predict dominant conformers.

- Density Functional Theory (DFT) : Calculate energy barriers for ring puckering or fluorophenyl rotation .

How should labile intermediates (e.g., morpholinone precursors) be handled to prevent degradation?

Basic Research Question

- Inert Atmosphere : Use Schlenk lines for air-sensitive steps (e.g., borane reductions) .

- Low-Temperature Storage : Store intermediates at –20°C under nitrogen .

What precautions are necessary to maintain the stability of the 4-fluorophenyl moiety during reactions?

Basic Research Question

- Avoid Strong Acids/Bases : Use mild conditions (pH 6–8) to prevent defluorination.

- Protecting Groups : Introduce tert-butyl or silyl ethers to shield reactive sites during multi-step syntheses .

What challenges arise when scaling up the synthesis of (R)-5-(4-fluoro-phenyl)-morpholin-3-one, and how are they addressed?

Advanced Research Question

- Purification Bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) .

- Yield Optimization : Pilot studies to identify critical parameters (e.g., stoichiometry of Borane-THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.